N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide
Description
Properties
IUPAC Name |
N'-(benzenesulfonyl)benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c14-13(11-7-3-1-4-8-11)15-18(16,17)12-9-5-2-6-10-12/h1-10H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXRFQYPABSWTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Benzenesulfonamide Derivatives
Anticancer Activity
Key comparisons include:
- 3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamides : These derivatives exhibited IC₅₀ values between 1.98–9.12 µM against A549, HeLa, MCF-7, and Du-145 cancer cell lines. The indoline-carbonyl substituent likely enhances cytotoxicity by improving membrane permeability .
- Thiophene-containing derivatives: Compounds such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (59) showed potent activity against MCF-7 cells, attributed to thiophene’s electron-rich nature and planar structure .
- AL-series analogs : In anti-glioblastoma studies, AL56 and AL107 demonstrated observed/predicted activity ratios of 0.2920/0.2939 and 0.2569/0.1753 , respectively. Substituents like thiadiazole and hydrazineyl groups contributed to improved blood-brain barrier penetration .
Table 1: Anticancer Activity of Selected Benzenesulfonamide Analogs
Binding Affinity and Molecular Interactions
Substituents critically influence binding to biological targets:
- 2,4-Dichloro-N-(thiadiazolylidene)benzenesulfonamide (Compound 4) : Demonstrated strong binding to dihydrofolate reductase (DHFR) with ΔG = −9.0 kcal/mol , surpassing reference drugs. The trichloro and thiadiazole groups enhance hydrophobic and π-stacking interactions .
- Schiff base derivatives: (Z)-N-(Thiazol-2-yl)-4-((thiophene-2-ylmethylene)amino)benzenesulfonamide showed high affinity in docking studies with tyrosine kinases, driven by thiazole-thiophene conjugation .
Antibacterial and Enzyme Reactivation
- Thiophene-sulfonamide hybrids : Compounds 51, 54, and 56 displayed MIC values of <10 µg/mL against E. coli, attributed to sulfonamide’s disruption of folate synthesis .
- N-(2-chlorophenyl)benzenesulfonamide : Reactivated acetylcholinesterase (AChE) inhibited by paraoxon, with enhanced efficacy when combined with pralidoxime. Chloro and fluoro substituents improved electrophilic interactions with AChE’s active site .
The target compound’s amino group may lack the electronegativity required for strong AChE reactivation, suggesting lower efficacy compared to halogenated analogs .
Structural and Electronic Properties
- Schiff base complexes: (Z)-N-(pyrimidin-2-yl)-4-(thiophen-2-ylmethylene)amino)benzenesulfonamide exhibited redshifted UV-Vis absorption (λₘₐₓ = 420 nm) due to extended conjugation, contrasting with the target compound’s simpler phenylamino substituent .
Table 2: Substituent Effects on Pharmacological Properties
Biological Activity
N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide, a compound belonging to the benzenesulfonamide class, has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Carbonic Anhydrase Inhibition : Recent studies have shown that derivatives of benzenesulfonamides exhibit potent inhibition against carbonic anhydrases (CAs), particularly CA IX, with IC50 values ranging from 10.93 to 25.06 nM . This selectivity is significant as CA IX is overexpressed in various tumors, making it a target for cancer therapy.
- Induction of Apoptosis : Certain compounds within this class have been reported to induce apoptosis in cancer cell lines such as MDA-MB-231. For instance, one derivative increased annexin V-FITC positive apoptotic cells significantly compared to controls, indicating its potential role as an anticancer agent .
- Antibacterial Activity : The compound has demonstrated antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. Studies indicated that specific derivatives showed up to 80.69% inhibition at a concentration of 50 µg/mL . Additionally, anti-biofilm activities were noted against Klebsiella pneumoniae.
Table 1: Summary of Biological Activities
Pharmacokinetics and ADMET Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated promising pharmacokinetic profiles for certain derivatives of this compound. These studies suggest that the compounds could be suitable candidates for further development into therapeutic agents due to their favorable absorption characteristics and low toxicity profiles .
Q & A
Q. How can computational models (e.g., QSAR) predict the anti-GBM activity of benzenesulfonamide analogs, and what are their limitations?
- Methodological Answer : Train QSAR models using datasets with observed/predicted activity values (e.g., anti-GBM IC₅₀). Validate via leave-one-out cross-validation and external test sets. Limitations include overfitting with small datasets (e.g., n = 20 training compounds) and poor extrapolation to structurally novel derivatives .
Q. What strategies resolve contradictions between observed and predicted activity data in benzenesulfonamide derivatives?
- Methodological Answer : Re-examine structural descriptors (e.g., electron-withdrawing groups affecting sulfonamide reactivity) or refine the model using 3D-pharmacophore mapping. For example, discrepancies in anti-GBM activity (observed: 0.5644 vs. predicted: 0.5212) may arise from unaccounted hydrogen-bonding interactions .
Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and bioactivity?
- Methodological Answer : Analyze single-crystal X-ray data using graph-set notation (e.g., Etter’s rules) to identify motifs like R₂²(8) rings. For N-[amino(azido)methylidene]-4-methyl-benzenesulfonamide, intermolecular N–H···O and C–H···N interactions stabilize the lattice, potentially enhancing solubility and target binding .
Q. What experimental designs optimize in vivo pharmacokinetics while maintaining anticancer efficacy?
- Methodological Answer : Conduct structure-property relationship (SPR) studies:
- LogP optimization : Introduce polar groups (e.g., hydroxyethyl) to reduce hydrophobicity.
- Metabolic stability : Use hepatic microsome assays to identify vulnerable sites (e.g., N-methyl groups prone to oxidation) .
Data-Driven Research Considerations
Q. How can researchers integrate high-throughput screening (HTS) data with mechanistic studies for this compound?
- Methodological Answer : Pair HTS results (e.g., dose-response curves) with transcriptomic profiling (RNA-seq) to identify affected pathways. For example, thiophene-containing derivatives showed upregulated apoptosis markers (e.g., caspase-3) in breast cancer cells .
Q. What crystallographic software tools are recommended for analyzing sulfonamide derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
